Ethyl oxazole-4-carboxylate
Overview
Description
Scientific Research Applications
Biochemical Reagent
Ethyl oxazole-4-carboxylate is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Organic Synthesis
Ethyl oxazole-4-carboxylate is used in organic synthesis . It is used in chromatography or mass spectrometry applications to make them run efficiently and effectively .
Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation
Ethyl oxazole-4-carboxylate can be directly and regioselectively alkenylated, benzylated, and alkylated with alkenyl-, benzyl-, allyl-, and alkyl halides . This process is facilitated in the presence of catalytic amounts of palladium acetate with caesium carbonate using Buchwald’s JohnPhos ligand .
Macrooxazoles Synthesis
Ethyl oxazole-4-carboxylate is used in the synthesis of Macrooxazoles . The HMBC correlations of H-6 (δ 4.00) to C-2 (δ 164.4) and N-3 (δ 244.1) revealed the connectivity of the para-hydroxybenzyl moiety to the C-2 carbon of the oxazole moiety confirming unambiguously the structure of compound 1 as methyl 5- (2-hydroxyethyl)-2- (4-hydroxybenzyl)-oxazole-4-carboxylate, named macrooxazole A .
Mechanism of Action
- The primary targets of ethyl oxazole-4-carboxylate are not extensively documented in the literature. However, it is known to undergo direct alkenylation, benzylation, and alkylation reactions with various halides in the presence of catalytic amounts of palladium acetate and Buchwald’s JohnPhos ligand .
- Ethyl oxazole-4-carboxylate likely acts as a nucleophile in its reactions with halides. The electron density from the oxazole ring delocalizes into the carbonyl group, making it susceptible to nucleophilic attack .
Target of Action
Mode of Action
properties
IUPAC Name |
ethyl 1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESIXFCSFYQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376818 | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxazole-4-carboxylate | |
CAS RN |
23012-14-8 | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23012-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ethyl oxazole-4-carboxylate valuable in organic synthesis?
A1: Ethyl oxazole-4-carboxylate possesses several features that make it attractive for building complex molecules:
- Regioselective Functionalization: The molecule allows for targeted modifications at specific positions. For example, palladium-catalyzed reactions enable the direct introduction of alkenyl, benzyl, alkyl, and (hetero)aryl groups at the 2-position. [, ] This regioselectivity simplifies synthesis and avoids the need for protecting groups.
- Versatility in Forming Concatenated Azoles: Ethyl oxazole-4-carboxylate serves as a key intermediate in preparing compounds containing linked oxazole units, such as bisoxazoles and thiazole-oxazole systems. This is achieved through organometallic coupling reactions, highlighting its utility in synthesizing heterocyclic compounds with potential biological activity. []
- Access to Natural Products: Methodologies utilizing ethyl oxazole-4-carboxylate provide routes to naturally occurring compounds like balsoxin and texaline, showcasing its applicability in natural product synthesis. []
Q2: Can you elaborate on the palladium-catalyzed reactions involving ethyl oxazole-4-carboxylate?
A2: Palladium catalysis unlocks several transformations with ethyl oxazole-4-carboxylate:
- Direct (Hetero)arylation: Using palladium catalysts like palladium acetate and ligands like JohnPhos, direct coupling with iodo-, bromo-, and chloro(hetero)aromatics is possible. This efficiently introduces aryl and heteroaryl groups at the 2-position. []
- Alkenylation, Benzylation, and Alkylation: Similar palladium-catalyzed conditions, employing cesium carbonate as a base, allow for the incorporation of alkenyl, benzyl, allyl, and alkyl groups at the 2-position. []
Q3: What are the potential applications of compounds derived from ethyl oxazole-4-carboxylate?
A3: While the provided research focuses on synthetic methodologies, the oxazole motif is prevalent in biologically active compounds. Therefore, molecules derived from ethyl oxazole-4-carboxylate hold potential in various fields:
Q4: Are there any limitations associated with using ethyl oxazole-4-carboxylate?
A4: While a versatile building block, some aspects require consideration:
Q5: What are the future directions for research involving ethyl oxazole-4-carboxylate?
A5: Several avenues of research can be explored:
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